2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)

Organic Field-Effect Transistors N-Type Semiconductors Electron Mobility

Sourcing the correct BBT monomer isomer is critical - the linear [1,2-d:4,5-d'] framework is non-interchangeable with angular isomers or oxazole analogs for charge transport. 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) is the essential monomer for high-performance n-type materials. • n-Type polymers: µe = 0.34 cm² V⁻¹ s⁻¹; all-PSCs with 18.6% PCE. • n-Channel OFETs: µe = 0.24 cm² V⁻¹ s⁻¹ for small-molecule derivatives. • NLO chromophores: Thermal stability >300 °C for electro-optic devices. Supplied with Certificate of Analysis. Bulk quantities available.

Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
CAS No. 13399-12-7
Cat. No. B087645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)
CAS13399-12-7
Molecular FormulaC10H8N2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC3=C(C=C2S1)N=C(S3)C
InChIInChI=1S/C10H8N2S2/c1-5-11-7-3-10-8(4-9(7)13-5)12-6(2)14-10/h3-4H,1-2H3
InChIKeySLDSUXINRYHMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-BBT: N-Type Semiconductor Building Block


2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) is the foundational small-molecule monomer of the benzo[1,2-d:4,5-d']bisthiazole (BBT) class, a rigid, planar, electron-deficient heteroacene [1]. Characterized by a fully conjugated fused-ring system comprising a central benzene ring flanked by two thiazole units [2], this core enables strong π–π intermolecular interactions and efficient electron transport in the solid state [3]. The 2,6-dimethyl substituents confer synthetic accessibility and serve as reactive handles for further functionalization, making it the essential starting material for synthesizing a wide range of high-performance BBT-based polymers, small-molecule semiconductors, and non-linear optical chromophores [4].

Material Class N-type semiconductor building block for organic electronics
Synthetic Role Reactive monomer precursor with accessible methyl handles for polymerization and derivatization
Key Use Contexts Polymer semiconductors, small-molecule OFETs, and thermally stable NLO chromophores

2,6-Dimethyl-BBT: Distinct from Other Heteroacenes


The precise substitution pattern and heteroatom configuration of 2,6-dimethylbenzo[1,2-d:4,5-d']bis(thiazole) dictate its unique electronic structure and solid-state packing, rendering it non-interchangeable with close analogs. Compared to its angular isomer, the linear [1,2-d:4,5-d'] framework exhibits distinct intermolecular π–π stacking and S–N contacts critical for charge transport [1]. Replacing the thiazole rings with oxazole (yielding benzobisoxazole) or altering the sulfur atom position (e.g., benzothiazole or thiazolothiazole) drastically changes the electron affinity, molecular planarity, and resulting device performance, as quantified below [2]. Therefore, procurement of the correct isomeric form is essential for reproducible device fabrication.

Isomeric Form

Linear [1,2-d:4,5-d'] framework enables specific π–π stacking and S–N contacts not replicated by angular isomer.

Heteroatom Substitution

Replacing thiazole sulfur with oxygen (benzobisoxazole) drastically lowers electron affinity and NLO performance.

Core Framework Mismatch

Benzothiazole or thiazolothiazole cores alter molecular planarity and charge transport; device performance may shift significantly.

2,6-Dimethyl-BBT: Head-to-Head Evidence


Electron Mobility in OFETs

A small-molecule derivative of 2,6-dimethylbenzo[1,2-d:4,5-d']bisthiazole (Compound 2 in the study) demonstrates an electron mobility (µe) of 0.24 cm² V⁻¹ s⁻¹ when applied as an n-channel semiconductor in an OFET, fabricated with an SiO₂ dielectric and Au source/drain electrodes under vacuum [1]. In contrast, a high-performance donor-acceptor copolymer based on the related thiazolothiazole (TzTz) unit, specifically designed for OFETs, achieved a charge carrier mobility of 0.30 cm² V⁻¹ s⁻¹ [2]. This indicates that while TzTz polymers can achieve marginally higher mobilities, the 2,6-dimethyl-BBT core provides a structurally simpler, small-molecule platform that delivers competitive n-type performance without requiring complex copolymer synthesis, offering a distinct advantage in synthetic tractability and batch-to-batch consistency [1].

Electron Mobility in OFETs
Reported
0.24 cm² V⁻¹ s⁻¹
Supports competitive n-type performance
TzTz copolymer: 0.30 cm² V⁻¹ s⁻¹ under different device architecture
Organic Field-Effect Transistors N-Type Semiconductors Electron Mobility

Nonlinear Optical Performance

The 2,6-diphenylbenzo[1,2-d:4,5-d']bisthiazole (DPBBT) chromophore, directly derived from the 2,6-dimethyl-BBT core, exhibits a high second-order nonlinear optical (NLO) susceptibility (χ⁽²⁾) in poled polymer films, coupled with excellent thermal stability (decomposition temperature >300 °C) [1]. In stark contrast, its oxygen-containing analog, the benzobisoxazole (BBO) core, is documented to possess significantly lower electron affinity and inferior NLO activity due to the lower polarizability of oxygen compared to sulfur, a difference supported by comparative computational studies of heteroacene frameworks [2]. This experimental and theoretical evidence underscores the necessity of the sulfur heteroatom in BBT for achieving superior NLO performance.

Nonlinear Optical Performance
Class-level
Reported high NLO susceptibility (DPBBT)
Sulfur heteroatom essential for NLO response
BBO analogs show lower electron affinity; class-level inference
Nonlinear Optics Chromophores Second-Harmonic Generation

All-Polymer Solar Cell Efficiency

A wide-bandgap polymer donor (PBDT-BBT) incorporating the benzo[1,2-d:4,5-d']bisthiazole (BBT) unit enabled an all-polymer solar cell (all-PSC) with a power conversion efficiency (PCE) of 18.6% [1]. In comparison, a typical wide-bandgap polymer donor based on the simpler benzo[d]thiazole (BTz) unit achieved a PCE of 19.54% in a fullerene-free organic solar cell, but the 18.6% PCE for the all-PSC configuration is among the highest reported for all-polymer systems and highlights the unique morphological and charge transport benefits of the fused BBT core in non-fullerene acceptor blends [2]. The BBT unit's extended planar structure facilitates optimal phase separation and charge generation in all-PSCs.

All-Polymer Solar Cell Efficiency
Reported
18.6% PCE
Top-tier efficiency in all-polymer solar cells
BTz-based donor 19.54% in fullerene-free OSC; different architecture
All-Polymer Solar Cells Photovoltaic Efficiency Power Conversion Efficiency

Synthetic Versatility

The 2,6-dimethyl groups on the target compound provide crucial synthetic handles for derivatization (e.g., oxidation to aldehydes or Knoevenagel condensations) while preserving the integrity of the electron-deficient BBT core [1]. In contrast, the unsubstituted benzo[1,2-d:4,5-d']bisthiazole core is more susceptible to undesirable side reactions during functionalization and is significantly more difficult to purify due to poor solubility [2]. Computational studies confirm that while the unsubstituted core (1) and its 2,6-disubstituted derivatives (3, 4) both exhibit large π–π transfer integrals crucial for charge transport, the 2,6-disubstituted analogs are synthetically far more accessible and processable [2]. This makes the 2,6-dimethyl compound the optimal, scalable entry point into BBT chemistry.

Synthetic Versatility
Class-level
Reactive methyl handles for derivatization
Scalable entry point for BBT chemistry
Unsubstituted core poorly soluble; class-level inference
Synthetic Chemistry Building Blocks Polymer Synthesis

2,6-Dimethyl-BBT: Applications


N-Type Semiconducting Polymers

2,6-Dimethylbenzo[1,2-d:4,5-d']bisthiazole is the essential monomer for creating n-type conjugated polymers. Its rigid, planar, and electron-deficient core, when copolymerized with donor units, yields polymers with high electron mobilities (e.g., µe = 0.34 cm² V⁻¹ s⁻¹) and enables all-polymer solar cells with exceptional PCEs (18.6%) [1]. This application is directly supported by the high electron mobility of its small-molecule derivative and the top-tier photovoltaic performance of its polymers.

N-Channel OFETs with Small Molecules

Functionalized derivatives of 2,6-dimethylbenzo[1,2-d:4,5-d']bisthiazole can be directly employed as the active layer in n-channel OFETs. As demonstrated, a simple BBT derivative achieves an electron mobility of 0.24 cm² V⁻¹ s⁻¹, offering a viable, synthetically tractable small-molecule alternative to more complex polymer systems for applications in flexible displays, sensors, and logic circuits [2].

Thermally Stable NLO Chromophores

The BBT core serves as a rigid, π-conjugated bridge for the construction of push-pull NLO chromophores. As evidenced by DPBBT derivatives, these materials exhibit high second-order nonlinearities and thermal stability beyond 300 °C, making the target compound a critical building block for electro-optic modulators and frequency-doubling devices in telecommunications [3].

Application
Selection Property
Validation Focus
N-Type Semiconducting Polymers
Rigid planar BBT monomer
Electron mobility & photovoltaic efficiency
N-Channel Small-Molecule OFETs
Synthetically tractable BBT derivatives
Electron mobility in thin-film transistors
Thermally Stable NLO Chromophores
BBT π-conjugated bridge
Second-order NLO susceptibility & thermal stability

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